2-(Trifluoromethyl)nicotinamide

Catalog No.
S725518
CAS No.
959108-47-5
M.F
C7H5F3N2O
M. Wt
190.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)nicotinamide

CAS Number

959108-47-5

Product Name

2-(Trifluoromethyl)nicotinamide

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13)

InChI Key

PNXJWEQRIVLWBG-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N

Enzyme Inhibition:

2-TFN has been studied for its potential to inhibit certain enzymes, including sirtuins. Sirtuins are a class of enzymes involved in various cellular processes, including metabolism, aging, and stress response. Studies suggest that 2-TFN may modulate sirtuin activity, potentially impacting these processes [].

Cancer Research:

Some research suggests that 2-TFN might have anti-cancer properties. Studies have investigated its potential effects on cancer cell proliferation, migration, and survival [, ]. However, further research is necessary to understand its mechanisms and potential therapeutic applications.

Other Areas of Investigation:

-TFN is also being explored for its potential roles in other areas of scientific research, including:

  • Neurodegenerative diseases: Studies are investigating the potential effects of 2-TFN on neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Inflammation: Research suggests that 2-TFN might have anti-inflammatory properties [].

2-(Trifluoromethyl)nicotinamide is a derivative of nicotinamide, characterized by the presence of a trifluoromethyl group at the 2-position of the pyridine ring. Its molecular formula is C7H5F3N2OC_7H_5F_3N_2O, and it has a molecular weight of approximately 204.15 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in pharmacology and agriculture.

Typical for amides and pyridine derivatives:

  • Hydrolysis Reaction: The compound can hydrolyze in the presence of water, yielding corresponding carboxylic acids and amines. A general representation is:

    C7H5F3N2O+H2OC6H5Cl2NO2+NH3+HFC_7H_5F_3N_2O+H_2O\rightarrow C_6H_5Cl_2NO_2+NH_3+HF
  • Alkylation: It can react with alkyl halides under basic conditions to form N-alkyl derivatives, which may enhance its biological activity.

The biological activity of 2-(Trifluoromethyl)nicotinamide has been explored in various studies. It has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, derivatives of this compound have been investigated for their inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase, an enzyme critical in the biosynthesis of tyrosine . Such activities suggest potential applications in herbicide development and therapeutic agents against certain diseases.

The synthesis of 2-(Trifluoromethyl)nicotinamide can be achieved through several methods:

  • Starting Material Reaction: One common method involves reacting 2-(trifluoromethyl)nicotinic acid with methyl iodide using potassium carbonate as a base in N,N-dimethylformamide . This reaction allows for the introduction of the amide functional group.
  • Pyridine Ring Modifications: Various synthetic routes have been developed that focus on modifying the pyridine ring to introduce trifluoromethyl groups efficiently .

2-(Trifluoromethyl)nicotinamide has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for developing new drugs targeting specific metabolic pathways or diseases.
  • Agricultural Chemicals: Its derivatives are being researched as potential herbicides, particularly as inhibitors of key enzymes in plant metabolism .

Studies involving interaction mechanisms have demonstrated that 2-(Trifluoromethyl)nicotinamide can modulate enzyme activities. For example, research indicates that certain derivatives exhibit significant inhibitory effects on herbicide-resistant weed species by targeting specific enzymes like 4-hydroxyphenylpyruvate dioxygenase . These interactions are essential for understanding how modifications to the compound can enhance its efficacy and selectivity.

Several compounds share structural similarities with 2-(Trifluoromethyl)nicotinamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Chloro-6-(trifluoromethyl)nicotinamideChlorine substituent at position 6Potential herbicide
2-Methyl-6-(trifluoromethyl)nicotinamideMethyl group at position 2Antimicrobial properties
3-(Trifluoromethyl)nicotinamideTrifluoromethyl group at position 3Limited studies

Each compound exhibits unique properties due to variations in substituents on the pyridine ring, influencing their biological activities and potential applications. The trifluoromethyl group remains a common feature that enhances lipophilicity and bioactivity across these compounds.

XLogP3

0.6

Wikipedia

2-(Trifluoromethyl)-3-pyridinecarboxamide

Dates

Modify: 2023-08-15

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